
Belladonnine bisulfate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Belladonnine bisulfate monohydrate is a derivative of belladonnine, a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Belladonnine bisulfate monohydrate can be synthesized through the cyclization of apoatropine, a dimer of atropic acid belladonnic, and N-methyl tropine belladonnate. The reaction typically involves the use of ethyl acetate as a solvent, and the product is obtained as crystals with a melting point of 129°C .
Industrial Production Methods
Industrial production of this compound involves the extraction of belladonnine from plants of the Solanaceae family, followed by its conversion to the bisulfate monohydrate form. This process includes purification steps such as chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Belladonnine bisulfate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Belladonnine bisulfate monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of belladonnine bisulfate monohydrate involves its interaction with muscarinic receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors. It acts as a competitive antagonist, blocking the binding of acetylcholine and thereby inhibiting its effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to belladonnine bisulfate monohydrate include:
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: A tropane alkaloid known for its sedative and antiemetic effects.
Hyoscyamine: A tropane alkaloid with antispasmodic and anticholinergic properties
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the bisulfate monohydrate group, which may influence its solubility and reactivity compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5908-89-4 |
|---|---|
Fórmula molecular |
C34H46N2O9S |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
1-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-O-phenyl 4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;sulfuric acid;hydrate |
InChI |
InChI=1S/C34H42N2O4.H2O4S.H2O/c1-35-23-12-13-24(35)19-22(18-23)34(33(38)40-27-8-4-3-5-9-27)17-16-30(29-10-6-7-11-31(29)34)32(37)39-28-20-25-14-15-26(21-28)36(25)2;1-5(2,3)4;/h3-11,22-26,28,30H,12-21H2,1-2H3;(H2,1,2,3,4);1H2 |
Clave InChI |
RDFVUAKFQVGDJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)C3(CCC(C4=CC=CC=C43)C(=O)OC5CC6CCC(C5)N6C)C(=O)OC7=CC=CC=C7.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
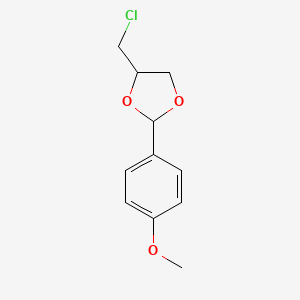
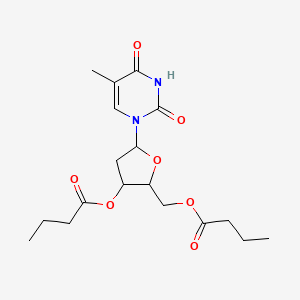
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
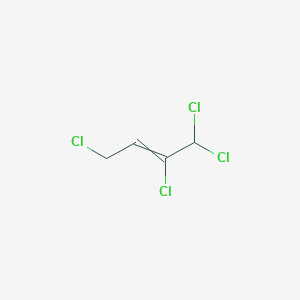
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)
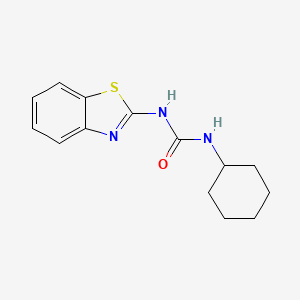

![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)


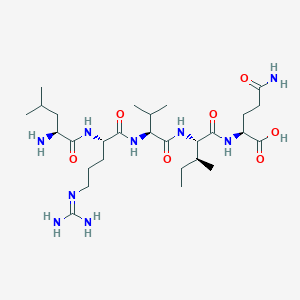
![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)
